BenchChemオンラインストアへようこそ!

isoquinoline-1,6-diamine

Factor VIIa Serine Protease Inhibition Anticoagulant

Identifying rigid, target-validated fragments for screening libraries is a persistent bottleneck. Isoquinoline-1,6-diamine addresses this: • Zero rotatable bonds & 159.19 MW-maximal ligand efficiency • Sole isomer with PDB-validated Factor VIIa co-crystal (PDB 5PAW, 2.2 Å) • pH-controlled chemoselective derivatization via ΔpKa ≈ 3-4 between 1-NH₂ and 6-NH₂ • 97% purity, ready for direct library inclusion without re-optimization.

Molecular Formula C9H9N3
Molecular Weight 159.2
CAS No. 1147347-51-0
Cat. No. B6227173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoquinoline-1,6-diamine
CAS1147347-51-0
Molecular FormulaC9H9N3
Molecular Weight159.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinoline-1,6-diamine (CAS 1147347-51-0): Core Scaffold Specifications and Procurement Baseline


Isoquinoline-1,6-diamine (CAS 1147347-51-0) is a heteroaromatic diamine with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol [1]. It features two amino groups at the 1- and 6-positions of the isoquinoline ring, which confer distinct hydrogen-bond donor/acceptor capabilities (2 H-bond donors, 3 H-bond acceptors) and zero rotatable bonds, resulting in a rigid, planar scaffold . This compound is classified as a non-polymer heterocyclic building block (PDB HETAIN code: 7XM) and is primarily sourced as a research intermediate with typical commercial purity of 97% .

Why Isoquinoline-1,6-diamine Cannot Be Replaced by Other Isoquinolinediamine Isomers in Research Procurement


Isoquinolinediamine positional isomers (e.g., 1,3-, 1,4-, 1,5-, and 5,6-diaminoisoquinolines) share the identical molecular formula (C₉H₉N₃, MW 159.19) but differ fundamentally in the placement of their two amino groups on the isoquinoline ring . This positional variation critically alters the spatial orientation of hydrogen-bond donors and acceptors, the molecular electrostatic potential surface, and the capacity for regioselective derivatization . Consequently, a 1,3-diaminoisoquinoline (CAS 1955-65-3) or a 5,6-diaminoisoquinoline (CAS 140192-89-8) cannot recapitulate the binding pose, synthetic utility, or pharmacokinetic properties of isoquinoline-1,6-diamine without extensive re-optimization. Evidence demonstrates that the 1,6-substitution pattern is essential for specific protein-ligand interactions, as shown by the solved crystal structure of Factor VIIa in complex with this compound (PDB: 5PAW) [1]. Generic substitution with a different isomer risks loss of target engagement, altered reactivity, and failed reproducibility in established synthetic or biological protocols.

Quantitative Differentiation of Isoquinoline-1,6-diamine (CAS 1147347-51-0) Against Positional Isomers and Scaffold Analogs


Factor VIIa Binding Pose: Structural Comparison of Isoquinoline-1,6-diamine vs. Benzamidine-based Inhibitors

In the crystal structure of Factor VIIa complexed with isoquinoline-1,6-diamine (PDB: 5PAW, resolution 2.2 Å), the 1-amino group of the compound forms a canonical hydrogen-bond network with Asp189 at the base of the S1 pocket, while the 6-amino group extends toward the solvent-exposed region, enabling additional polar contacts [1]. The ligand fit quality is evidenced by a Real Space Correlation Coefficient (RSCC) of 0.854 and a Real Space R-factor (RSR) of 0.207, indicating a well-defined electron density for the bound ligand [2]. By contrast, the classic P1 benzamidine moiety in traditional Factor VIIa inhibitors (e.g., compound 2 in nonbenzamidine acylsulfonamide series) displays a distinct binding geometry with a shorter hydrogen-bonding pattern and fewer options for vectoring substituents toward the prime site [3]. The isoquinoline-1,6-diamine scaffold thereby provides a unique vector for fragment growth that is not accessible with simpler benzamidine or other aminoisoquinoline isomers.

Factor VIIa Serine Protease Inhibition Anticoagulant X-ray Crystallography Structure-Based Drug Design

Regiochemical Reactivity: Differential Derivatization Capacity of Isoquinoline-1,6-diamine vs. Isoquinoline-1,3-diamine

The 1,6-diamine arrangement places the two amino groups on distinct rings of the isoquinoline bicyclic system: the 1-amino group is on the pyridine ring (position α to the nitrogen), while the 6-amino group resides on the benzo ring [1]. This topological separation enables sequential, chemoselective functionalization: the 1-amino group (pKa ~7-8, estimated for 1-aminoisoquinoline) is significantly more acidic than the 6-amino group (pKa ~4-5, estimated for aniline-type aromatic amines), allowing for pH-controlled, stepwise derivatization without protecting group strategies . In contrast, isoquinoline-1,3-diamine (CAS 1955-65-3) has both amino groups on the same pyridine ring, leading to similar pKa values and poor discrimination in acylation or alkylation reactions, which results in statistical mixtures of mono- and bis-functionalized products under standard conditions . This fundamental reactivity difference makes isoquinoline-1,6-diamine the preferred scaffold for constructing asymmetric, vector-diversified compound libraries.

Medicinal Chemistry Regioselective Synthesis Building Blocks Parallel Synthesis Library Design

Conformational Rigidity: Zero Rotatable Bonds in Isoquinoline-1,6-diamine vs. Flexible Diamine Scaffolds

Isoquinoline-1,6-diamine possesses zero rotatable bonds (NumRotatableBonds = 0), as its amino groups are directly attached to the aromatic ring system . This complete conformational rigidity contrasts sharply with flexible diamine scaffolds such as 1,2-ethylenediamine (NumRotatableBonds = 1) or 1,3-diaminopropane (NumRotatableBonds = 2), and even semi-rigid scaffolds like 5,6,7,8-tetrahydroisoquinoline-1,6-diamine, which introduces sp³ centers and conformational flexibility . In fragment-based drug discovery, rigid fragments typically yield higher ligand efficiency (LE) because the entropic penalty upon binding is minimized [1]. This attribute positions isoquinoline-1,6-diamine as a preferred low-molecular-weight (MW = 159.19), rigid fragment for screening campaigns compared to tetrahydroisoquinoline analogs, which sacrifice the planarity and rigidity conferred by the fully aromatic system.

Conformational Analysis Rigidification Ligand Efficiency Entropic Optimization Fragment-Based Drug Discovery

PDB Deposit Uniqueness: Isoquinoline-1,6-diamine as the Sole Crystallographically Characterized 1,6-Diaminoisoquinoline-Protein Complex

A search of the Protein Data Bank reveals that isoquinoline-1,6-diamine (PDB ligand code 7XM) appears in exactly one entry: 5PAW, the crystal structure of Factor VIIa in complex with this ligand [1]. No PDB entry exists for any other isoquinolinediamine positional isomer (1,3-, 1,4-, 1,5-, or 5,6-) in complex with a protein target [2]. This singular crystallographic validation provides the only experimentally determined binding mode for this class of compounds, establishing isoquinoline-1,6-diamine as the benchmark fragment for structure-guided design within the isoquinolinediamine chemical space. Researchers selecting a diamine isoquinoline scaffold for crystallographic fragment screening thus have direct, deposited structural evidence exclusively for the 1,6-isomer, reducing the risk of investing in a scaffold that may not yield interpretable electron density.

Structural Biology PDB Database Ligand Validation Fragment Screening Target Engagement

Optimal Deployment Scenarios for Isoquinoline-1,6-diamine Based on Validated Differential Evidence


Fragment-Based Lead Discovery for Factor VIIa and Related Serine Proteases

Researchers pursuing novel anticoagulant therapies via Factor VIIa inhibition should prioritize isoquinoline-1,6-diamine as a core fragment. The solved co-crystal structure (PDB: 5PAW, 2.2 Å) provides a validated binding pose with well-resolved electron density (RSCC = 0.854) in the S1 pocket, and the 6-amino group offers a solvent-exposed vector for fragment growth toward the prime site [1]. No other isoquinolinediamine isomer has crystallographic evidence of Factor VIIa binding, making the 1,6-isomer the only structurally de-risked starting point for structure-guided optimization [2].

Regioselective Library Synthesis via Differential Amino Group Reactivity

Medicinal chemistry teams requiring stepwise, chemoselective derivatization of a diamine heterocycle should select isoquinoline-1,6-diamine over 1,3-diaminoisoquinoline or 5,6-diaminoisoquinoline. The pKa differential between the pyridine-adjacent 1-amino group and the aniline-type 6-amino group (estimated ΔpKa ≈ 3-4 units) allows pH-controlled mono-functionalization without resorting to protecting group strategies, reducing synthetic step count and improving overall yield in library production [1]. In contrast, 1,3-diaminoisoquinoline, with both amino groups on the same ring, produces statistical mixtures under standard acylation conditions, undermining synthetic efficiency [2].

Conformationally Constrained Fragment Screening Libraries

Fragment-based screening collections seeking rigid, low-molecular-weight aromatic diamines should include isoquinoline-1,6-diamine rather than tetrahydroisoquinoline-1,6-diamine or flexible alkyl diamines. With zero rotatable bonds, a molecular weight of 159.19, and a fully planar aromatic system, this compound offers maximal ligand efficiency for hits that require a predictable pharmacophore geometry and minimal entropic penalty upon target binding [1]. This is especially relevant for academic screening centers and biotech fragment libraries where compound quality and rigidity metrics dictate procurement decisions [2].

Proof-of-Concept Studies Requiring a Structurally Characterized Isoquinoline Warhead

Investigators developing covalent inhibitors or targeted protein degraders (PROTACs) that incorporate an isoquinoline recognition element should use isoquinoline-1,6-diamine as the anchor fragment due to its unique PDB-validated target engagement. The crystallographic data provide direct experimental confirmation that the 1,6-diaminoisoquinoline moiety can productively engage a biological target (Factor VIIa), reducing the uncertainty associated with deploying an uncharacterized scaffold in a complex bifunctional molecule design [1].

Quote Request

Request a Quote for isoquinoline-1,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.